molecular formula C23H20N4O5S B11384967 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11384967
M. Wt: 464.5 g/mol
InChI Key: JCFUSSHGYKSBLF-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that combines a sulfonamide group with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Pyrimidine Moiety: The final step involves coupling the sulfonamide intermediate with 2,6-dimethylpyrimidine-4-amine under conditions that facilitate nucleophilic substitution, such as heating in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromene moiety can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide has shown promise as an antibacterial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Medicine

In medicine, this compound is being explored for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves multiple pathways:

    Antibacterial Action: The sulfonamide group inhibits the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis, leading to bacterial cell death.

    Anticancer Action: The compound induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic, but with a simpler structure.

    Coumarin Derivatives: Compounds with a similar chromene core but lacking the sulfonamide and pyrimidine groups.

Uniqueness

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a sulfonamide group with a chromene structure, which imparts both antibacterial and anticancer properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H20N4O5S/c1-13-4-9-20-18(10-13)19(28)12-21(32-20)23(29)26-16-5-7-17(8-6-16)33(30,31)27-22-11-14(2)24-15(3)25-22/h4-12H,1-3H3,(H,26,29)(H,24,25,27)

InChI Key

JCFUSSHGYKSBLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C

Origin of Product

United States

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